molecular formula C12H14F2N2O B2398345 1-(3,4-Difluorobenzoyl)-4-methylpiperazine CAS No. 333742-29-3

1-(3,4-Difluorobenzoyl)-4-methylpiperazine

Cat. No.: B2398345
CAS No.: 333742-29-3
M. Wt: 240.254
InChI Key: ZCPNSVBDWJVJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorobenzoyl)-4-methylpiperazine is a chemical compound with the molecular formula C12H14F2N2O. It is known for its unique structure, which includes a bis(fluoranyl)phenyl group and a methylpiperazinyl group.

Scientific Research Applications

1-(3,4-Difluorobenzoyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorobenzoyl)-4-methylpiperazine typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorobenzoyl)-4-methylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzoyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms instead of fluorine.

    4-Iodobenzoic acid: Contains an iodine atom and a carboxylic acid group, differing in functional groups.

Uniqueness

The presence of fluorine atoms in 1-(3,4-Difluorobenzoyl)-4-methylpiperazine imparts unique chemical properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c1-15-4-6-16(7-5-15)12(17)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPNSVBDWJVJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644129
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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